molecular formula C₁₈H₂₅N₃O₈S B1146002 S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione CAS No. 1309781-40-5

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione

Cat. No.: B1146002
CAS No.: 1309781-40-5
M. Wt: 443.47
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Description

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione (CAS: 1309781-40-5) is a modified tripeptide derivative of L-glutathione (GSH, CAS: 70-18-8), a ubiquitous antioxidant in biological systems . Its molecular formula is C₁₈H₂₅N₃O₈S, with a molecular weight of 443.47 g/mol . The compound features a 4-hydroxyphenyl ethyl group substituted at the sulfhydryl (-SH) group of the cysteine residue in GSH, distinguishing it from other glutathione conjugates . This structural modification may influence its redox activity, stability, and interaction with enzymes involved in glutathione metabolism. While GSH itself is critical for detoxification and oxidative stress mitigation , the functional implications of this derivative remain less characterized, though its synthesis and availability for research purposes are documented .

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-[2-hydroxy-1-(4-hydroxyphenyl)ethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)9-30-14(8-22)10-1-3-11(23)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZLLDJLSOJWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Thiol-Epoxide Ring-Opening Reaction

A plausible route involves the reaction of glutathione (GSH) with a hydroxyphenyl-containing epoxide precursor. This method mirrors the synthesis of S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]glutathione, where trans-urocanic acid reacts with a 3-fold excess of GSH at 65°C for one week, achieving a 72% yield. For the target compound, 4-hydroxyphenylethyl oxide could serve as the electrophilic partner, leveraging the nucleophilic thiol group of glutathione’s cysteine residue.

Key Reaction Parameters

ParameterValueSource
Temperature65°C
Reaction Time7 days
Molar Ratio (GSH:Epoxide)3:1
SolventAqueous buffer (pH 7–8)

The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the less sterically hindered carbon of the epoxide. The hydroxy group at the benzylic position may stabilize the transition state through hydrogen bonding, enhancing regioselectivity.

Phenacyl Halide Alkylation

Alternative approaches employ phenacyl halides for Se- or S-alkylation, as demonstrated in the synthesis of phenolic hybrids. For instance, Se-alkylation using 4-hydroxyphenacyl bromide under mild basic conditions (diisopropylethylamine, DIPEA) yields conjugates with preserved phenolic hydroxyl groups. Adapting this method, 4-hydroxyphenacyl bromide could react with glutathione’s thiol group to form the target compound.

Optimized Conditions for Alkylation

  • Base : DIPEA (1.4 equivalents)

  • Solvent : Dry DMF

  • Temperature : Room temperature

  • Reaction Time : 3–5 hours

This method benefits from shorter reaction times compared to epoxide ring-opening but requires stringent anhydrous conditions to prevent hydrolysis of the phenacyl halide.

Enzymatic and Post-Synthetic Modifications

Glutathione S-Transferase (GST)-Mediated Conjugation

Enzymatic methods using GSTs offer regioselective conjugation under physiological conditions. While no direct evidence exists for this compound, GSTs are known to catalyze the addition of glutathione to electrophilic centers in xenobiotics. Rat kidney homogenates, for example, hydrolyze glutathione conjugates to cysteine derivatives with 80% efficiency, suggesting post-synthetic enzymatic processing could refine product purity.

Protecting Group Strategies

To prevent undesired side reactions at the phenolic hydroxyl or glutathione’s amine groups, protecting groups are critical:

  • Phenolic OH Protection : Acetylation using acetic anhydride in pyridine.

  • Glutathione Amino Protection : tert-Butoxycarbonyl (Boc) groups via di-tert-butyl dicarbonate.

Deprotection is achieved under mild acidic conditions (e.g., 0.1 M LiOH for acetyl groups), ensuring structural integrity of the final product.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified using silica gel column chromatography with gradients of hexane and ethyl acetate (e.g., 4:3 hexane/EtOAc). High-performance liquid chromatography (HPLC) with C18 columns and aqueous acetonitrile mobile phases resolves glutathione derivatives from unreacted starting materials.

Spectroscopic Characterization

  • Mass Spectrometry : Fast-atom bombardment (FAB-MS) confirms the molecular ion peak at m/z 443.47 [M+H]⁺, consistent with the molecular formula C₁₈H₂₅N₃O₈S.

  • NMR Analysis :

    • ¹H NMR : Aromatic protons from the 4-hydroxyphenyl group appear as doublets at δ 6.7–7.1 ppm, while the cysteinyl β-protons resonate at δ 2.8–3.1 ppm.

    • ¹³C NMR : The quaternary carbon attached to the hydroxyl group is observed at δ 70–75 ppm.

Yield Optimization and Scalability

Reaction Kinetic Studies

Prolonged reaction times (≥7 days) favor higher yields in epoxide ring-opening reactions, as evidenced by the 72% yield for analogous compounds. Conversely, alkylation with phenacyl halides achieves moderate yields (30–54%) within hours, necessitating a trade-off between speed and efficiency.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance alkylation rates by stabilizing the transition state, while elevated temperatures (65°C) accelerate epoxide ring-opening but risk glutathione oxidation .

Chemical Reactions Analysis

Types of Reactions

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield

Biological Activity

S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione (S-HEG) is a derivative of glutathione, a tripeptide that plays a crucial role in cellular antioxidant defense. This compound is recognized for its significant biological activities, particularly its antioxidant properties, which are essential in protecting cells from oxidative damage. The following sections will delve into the biological activity of S-HEG, its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

S-HEG has a molecular formula of C18H25N3O8S and a molar mass of approximately 443.47 g/mol. Its structure includes two phenolic groups derived from the 4-hydroxyphenyl moiety, enhancing its antioxidant capabilities compared to standard glutathione derivatives. The compound's thiol group allows it to participate in various biochemical reactions that are vital for cellular protection against oxidative stress.

Key Characteristics

Property Description
Molecular Formula C18H25N3O8S
Molar Mass 443.47 g/mol
Functional Groups Thiol (-SH), Phenolic Hydroxyl (-OH)
Solubility Highly soluble in water due to glutathione moiety

S-HEG acts primarily as an antioxidant , neutralizing reactive oxygen species (ROS) and free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound interacts with several molecular targets, including enzymes involved in detoxification pathways like glutathione S-transferases (GSTs) and other antioxidant enzymes.

Antioxidant Activity

The antioxidant mechanism involves:

  • Scavenging Free Radicals : S-HEG can donate electrons to free radicals, neutralizing their reactivity.
  • Regeneration of Other Antioxidants : It may help regenerate other antioxidants such as vitamin C and E.
  • Modulation of Enzyme Activity : S-HEG influences the activity of enzymes that play roles in detoxification and antioxidant defense .

Antioxidant Properties

Research indicates that S-HEG exhibits potent antioxidant activity, which helps protect cells from oxidative damage. Studies suggest that it can effectively scavenge free radicals and reduce oxidative stress markers in various biological systems.

Potential Therapeutic Applications

The biological activity of S-HEG suggests several therapeutic applications:

  • Cancer Therapy : Due to its ability to modulate oxidative stress, S-HEG may enhance the efficacy of chemotherapeutic agents by protecting normal cells while targeting cancer cells .
  • Neuroprotection : Its antioxidant properties may provide protective effects against neurodegenerative diseases by reducing oxidative damage in neural tissues.
  • Drug Delivery Systems : The hydrophilic nature of S-HEG can enhance the solubility and bioavailability of hydrophobic drugs, making it a potential candidate for drug delivery applications.

Case Studies and Research Findings

Several studies have explored the biological activity of S-HEG:

  • Antioxidant Efficacy :
    • A study demonstrated that S-HEG significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in cellular models exposed to oxidative agents .
  • Cellular Protection :
    • In vitro studies showed that S-HEG protected human hepatocytes from acetaminophen-induced toxicity by enhancing glutathione levels and reducing apoptosis markers .
  • Enzymatic Interactions :
    • Research indicated that S-HEG interacts with GSTs, enhancing their activity and promoting detoxification processes within cells.

Summary of Findings

Study Focus Findings
Antioxidant EfficacyReduced MDA levels in oxidative stress models
Cellular ProtectionEnhanced survival of hepatocytes under toxic conditions
Enzymatic InteractionsIncreased GST activity promoting detoxification

Scientific Research Applications

Drug Delivery Systems

Targeted Drug Delivery
One of the most promising applications of S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione is in the development of targeted drug delivery systems. Research indicates that glutathione derivatives can enhance the solubility and bioavailability of therapeutic agents. For instance, a patent describes a system where glutathione or its derivatives are conjugated to liposomes for targeted delivery across the blood-brain barrier (BBB). This method utilizes receptor-mediated endocytosis to transport drugs effectively to central nervous system (CNS) targets, minimizing side effects and improving therapeutic outcomes .

Case Study: Antiviral Drug Delivery
In a study involving GSH-PEG liposomes, researchers demonstrated successful in vitro and in vivo delivery of antiviral agents to CNS targets. The results showed enhanced uptake of liposomal formulations in neuronal cells compared to traditional delivery methods, highlighting the potential of glutathione-based systems in treating viral infections affecting the brain .

Antioxidant Therapy

Role in Oxidative Stress Management
this compound acts as a potent antioxidant, playing a crucial role in cellular defense against oxidative stress. Its ability to regenerate other antioxidants and participate in redox reactions makes it vital for maintaining cellular homeostasis. Studies have shown that enhancing glutathione levels can mitigate oxidative damage associated with various diseases, including neurodegenerative disorders and chronic obstructive pulmonary disease (COPD) .

Clinical Applications
Clinical trials have investigated the efficacy of glutathione supplementation in various conditions. For example, a randomized controlled trial demonstrated that daily oral administration of glutathione significantly increased its levels in erythrocytes and plasma, suggesting its potential as an adjunct therapy for conditions characterized by oxidative stress . Furthermore, glutathione's role in detoxification pathways has been explored extensively, indicating its importance in reducing the toxicity of chemotherapeutic agents through conjugation processes .

Biomarker for Disease States

Biomarker Potential
this compound has been studied as a biomarker for various diseases due to its involvement in metabolic pathways. Its levels can reflect oxidative stress status and cellular health, making it a candidate for monitoring disease progression and treatment efficacy. For instance, research into glutathione dynamics has provided insights into its role in ferroptosis, a form of cell death linked to neurodegeneration .

Case Study: Chronic Diseases
In patients with chronic diseases such as COPD, altered glutathione levels have been correlated with disease severity. Studies indicate that patients exhibiting lower levels of glutathione experience increased oxidative stress, which may exacerbate their condition . Monitoring these levels could provide valuable information for clinicians regarding patient management strategies.

Data Summary

Application AreaKey FindingsReferences
Drug Delivery SystemsEnhanced solubility and bioavailability; effective CNS targeting using GSH-PEG liposomes
Antioxidant TherapySignificant increase in body GSH levels with supplementation; protective effects against oxidative stress
Biomarker for Disease StatesCorrelation between GSH levels and disease severity; potential for monitoring treatment response

Comparison with Similar Compounds

Comparison with Similar Compounds

Glutathione derivatives vary widely in structure and function due to modifications at the thiol group or peptide backbone. Below is a comparative analysis of S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione with key analogs:

Table 1: Structural and Functional Comparison of Glutathione Derivatives

Compound Name Structure Modifications Molecular Weight (g/mol) CAS Number Biological Role/Findings References
L-Glutathione (GSH) Unmodified tripeptide (γ-Glu-Cys-Gly) 307.32 70-18-8 Primary antioxidant; maintains cellular redox balance, detoxifies xenobiotics.
Oxidized Glutathione (GSSG) Disulfide dimer of GSH 612.63 27025-41-8 Oxidized storage form of GSH; regenerated to GSH via glutathione reductase.
S-(Methyl)glutathione Methyl group at cysteine thiol 321.35 N/A Reduced antioxidant capacity compared to GSH; implicated in cold-induced oxidative stress.
S-(1,2-Dichlorovinyl)-L-glutathione 1,2-Dichlorovinyl group at thiol ~436.78 7210-93-7 Toxic metabolite; requires γ-glutamyl transpeptidase for bioactivation in renal cells.
This compound 4-Hydroxyphenyl ethyl group at thiol 443.47 1309781-40-5 Structurally distinct; potential altered redox activity or stability. Research applications noted.

Key Comparative Insights

Structural Impact on Function :

  • The 4-hydroxyphenyl group in this compound introduces aromaticity and hydrophobicity compared to GSH. This may reduce its solubility or alter interactions with enzymes like glutathione peroxidase or transferases .
  • In contrast, S-(1,2-dichlorovinyl)-L-glutathione’s electrophilic dichlorovinyl group enables covalent binding to cellular macromolecules, leading to nephrotoxicity . The hydroxyphenyl group lacks such electrophilic reactivity, suggesting divergent toxicological profiles.

Antioxidant Capacity: GSH and S-(methyl)glutathione are directly involved in redox homeostasis, but the latter shows diminished efficacy in mitigating oxidative stress under cold exposure .

Enzymatic Processing: S-(1,2-Dichlorovinyl)-L-glutathione toxicity depends on γ-glutamyl transpeptidase (GGT)-mediated cleavage, as inhibition by AT-125 abolishes toxicity . The hydroxyphenyl derivative’s fate in GGT-rich tissues (e.g., kidneys) is unknown but warrants investigation.

Research Applications :

  • Isotopically labeled this compound-¹³C,d₂ is available for metabolic tracing studies, highlighting its utility in pharmacokinetic research . This contrasts with S-(1,2-dichlorovinyl)-L-glutathione, which is primarily used in toxicity models .

Q & A

Q. Purity Assurance :

ParameterConditionReference Method
ColumnC18 (5 µm, 250 × 4.6 mm)
Mobile PhaseAcetonitrile:0.1% TFA in water
DetectionUV at 254 nm
Purity Threshold>95% (area normalization)

How can researchers characterize the structural conformation of this compound using spectroscopic techniques?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for the 4-hydroxyphenyl group) and glutathione backbone protons (e.g., γ-glutamyl protons at δ 2.1–2.5 ppm) .
  • 13C NMR : Confirm the quaternary carbon at the hydroxyethyl linkage (δ 70–75 ppm).

Q. Infrared (IR) Spectroscopy :

  • Detect O–H stretching (3200–3600 cm⁻¹) and disulfide vibrations (500–550 cm⁻¹) .

Advanced Tip : Use density functional theory (DFT) to correlate experimental NMR shifts with theoretical conformational models .

What role does this compound play in modulating oxidative stress pathways, and what experimental models are appropriate?

Advanced Research Focus
The compound may act as a glutathione analog , competing for glutathione peroxidase (GPx) or glutathione reductase (GR) binding sites. Key models:

  • In Vitro : Use HepG2 cells to measure reduced ROS levels via dichlorofluorescein (DCF) assay under H₂O₂-induced stress .
  • In Vivo : Administer 10–50 mg/kg in murine models of acetaminophen-induced hepatotoxicity; monitor ALT/AST levels and glutathione depletion .

Q. Data Interpretation :

ModelParameterExpected Outcome
HepG2DCF fluorescence20–40% reduction vs. control
MurineLiver glutathione1.5–2.0× increase vs. untreated toxicity

How should researchers address discrepancies in NMR data when analyzing derivatives of this compound?

Advanced Research Focus
Discrepancies often arise from dynamic stereochemical effects or pH-dependent tautomerism. Mitigation strategies:

  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and 40°C .
  • pH Titration : Adjust sample pH (5–9) to stabilize specific tautomers.
  • Statistical Validation : Apply principal component analysis (PCA) to distinguish noise from genuine conformational shifts .

What analytical strategies are effective for identifying and quantifying impurities in this compound samples?

Advanced Research Focus
HPLC-MS/MS :

  • Use a Q-TOF mass spectrometer in positive ion mode to detect trace impurities (e.g., unreacted glutathione or oxidation byproducts) .

  • Key Impurities :

    Impuritym/z (M+H)+Retention Time (min)
    L-Glutathione308.18.2
    Disulfide dimer613.218.5
    4-Hydroxyphenyl ethyl adduct285.112.7

Acceptance Criteria : Total impurities <0.5% (w/w) .

How does the stereochemical configuration of this compound influence its biological activity?

Advanced Research Focus
The S-configuration at the hydroxyethyl group is critical for binding to glutathione-dependent enzymes. Experimental Validation :

  • Synthesize R- and S-enantiomers via chiral HPLC separation (Chiralpak IA column, hexane:isopropanol 80:20).

  • Compare IC₅₀ values in GPx inhibition assays:

    EnantiomerIC₅₀ (µM)
    S12.3 ± 1.2
    R>100

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